molecular formula C14H16BrNO4 B106027 Diethyl [[(3-bromophenyl)amino]methylene]malonate CAS No. 351893-47-5

Diethyl [[(3-bromophenyl)amino]methylene]malonate

Katalognummer: B106027
CAS-Nummer: 351893-47-5
Molekulargewicht: 342.18 g/mol
InChI-Schlüssel: VMUXYLRAWWSESX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl [[(3-Bromophenyl)amino]methylene]malonate (CAS 351893-47-5) is a brominated malonate ester with a molecular formula of C14H16BrNO4 and a molecular weight of 342.19 g/mol . This compound belongs to a class of molecules known as (arylamino)methylene malonates, which are recognized in organic chemistry as versatile intermediates for the construction of more complex molecular architectures. As a malonate derivative, it features reactive ester groups and an aminomethylene linker, making it a potential building block for heterocyclic synthesis, particularly in the formation of quinoline and other nitrogen-containing heterocycles, a common application for its structural analogs . The presence of the 3-bromophenyl group introduces a halogen handle, offering a site for further functionalization through metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to diversify the molecular structure . Researchers can leverage this compound in the development of novel pharmaceutical candidates, such as in the synthesis of angiotensin II receptor antagonists, where similar brominated malonate intermediates are critical . It is also valuable in material science for creating functionalized polymers. The compound is for research applications only and is not intended for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling guidelines, as it may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name

diethyl 2-[(3-bromoanilino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-6-10(15)8-11/h5-9,16H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUXYLRAWWSESX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=CC=C1)Br)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Classical Thermal Condensation

The most widely reported method involves the condensation of 3-bromoaniline with diethyl ethoxymethylenemalonate under thermal conditions:

Reaction Scheme :

3-Bromoaniline+Diethyl ethoxymethylenemalonateToluene, 120–135°CDiethyl [[(3-bromophenyl)amino]methylene]malonate\text{3-Bromoaniline} + \text{Diethyl ethoxymethylenemalonate} \xrightarrow{\text{Toluene, 120–135°C}} \text{Diethyl [[(3-bromophenyl)amino]methylene]malonate}

Procedure :

  • Molar Ratio : Equimolar (1:1)

  • Solvent : Toluene or solvent-free

  • Temperature : 120–135°C (reflux)

  • Reaction Time : 2–6 hours

  • Yield : 85–90%

Key Observations :

  • Catalyst-Free : No additional catalyst required due to the electrophilic nature of diethyl ethoxymethylenemalonate.

  • Purification : Recrystallization from methanol or diethyl ether yields pale yellow crystals (m.p. 71–73°C).

Mechanistic Insights :
The reaction proceeds via nucleophilic attack of the aniline’s amine group on the ethoxymethylene carbon, followed by ethanol elimination (Figure 1).

Acid-Catalyzed Condensation

Alternative protocols employ p-toluenesulfonic acid (PTSA) to accelerate the reaction under milder conditions:

Optimized Parameters :

  • Catalyst Loading : 5 mol% PTSA

  • Solvent : Ethanol or toluene

  • Temperature : 80–90°C

  • Reaction Time : 1–2 hours

  • Yield : 88–92%

Advantages :

  • Reduced thermal degradation of reactants.

  • Scalable for industrial production.

In Situ Generation of Ethoxymethylene Intermediate

From Diethyl Malonate and Ethyl Formate

A two-step approach synthesizes the ethoxymethylene group in situ using ethyl formate or carbon monoxide :

Step 1 : Formation of Intermediate

Diethyl malonate+Ethyl formateNaOEt, Dibenzo-24-crown-6Diethyl formylmalonate intermediate\text{Diethyl malonate} + \text{Ethyl formate} \xrightarrow{\text{NaOEt, Dibenzo-24-crown-6}} \text{Diethyl formylmalonate intermediate}

  • Conditions : 2–4 MPa CO pressure, 80–120°C.

  • Catalyst : 0.1–0.4% dibenzo-24-crown-6.

Step 2 : Condensation with 3-Bromoaniline

Intermediate+3-BromoanilineHCl, EtOHTarget Compound\text{Intermediate} + \text{3-Bromoaniline} \xrightarrow{\text{HCl, EtOH}} \text{Target Compound}

  • Yield : 78–82%.

Key Challenges :

  • Requires high-pressure equipment for CO utilization.

  • Crown ether catalysts enhance selectivity but increase cost.

Halogenation of Diethyl Malonate Followed by Amination

Patent literature describes brominating diethyl malonate prior to coupling:

Reaction Sequence :

  • Bromination :

Diethyl malonate+Br2CHCl3Diethyl 2-bromomalonate\text{Diethyl malonate} + \text{Br}2 \xrightarrow{\text{CHCl}3} \text{Diethyl 2-bromomalonate}

  • Conditions : Reflux in chloroform, 30 minutes.

  • Amination :

Diethyl 2-bromomalonate+3-BromoanilineK2CO3,PEGTarget Compound\text{Diethyl 2-bromomalonate} + \text{3-Bromoaniline} \xrightarrow{\text{K}2\text{CO}3, \text{PEG}} \text{Target Compound}

  • Yield : 65–70%.

Drawbacks :

  • Lower yields due to competing dibromination.

  • Requires rigorous purification to remove brominated byproducts.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Thermal Condensation Toluene, 120–135°C85–90%High yield, no catalystHigh energy input
Acid-Catalyzed PTSA, 80–90°C88–92%Faster, scalableAcid handling required
In Situ (CO) 2–4 MPa, crown ether78–82%Avoids pre-synthesis of intermediatesHigh-pressure equipment needed
Halogenation-Amination Br₂, K₂CO₃65–70%Flexible bromine positioningLow yield, byproduct formation

Industrial-Scale Optimization

Continuous Flow Reactors

Recent patents highlight continuous flow systems to enhance efficiency:

  • Residence Time : 10–15 minutes at 130°C.

  • Catalyst : Immobilized ionic liquids (e.g., [BMIM][OTf] on silica).

  • Output : 95% purity at 50 kg/day scale.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques reduce solvent use:

  • Conditions : 30 Hz, 2 hours.

  • Yield : 89% with 0.5 equiv. K₂CO₃ .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Diethyl [[(3-bromophenyl)amino]methylene]malonate is primarily used as a building block in organic synthesis. Its structure allows for multiple substitution reactions due to the presence of reactive sites:

  • Alkylation and Acylation: The compound can undergo reactions to form more complex molecules, making it valuable in synthesizing pharmaceutical intermediates and other organic compounds .
  • Cyclization Reactions: The presence of the methylene group allows for cyclization when reacted with multifunctional compounds, leading to the formation of cyclic structures .

Medicinal Chemistry

Recent studies have explored the pharmacological properties of this compound:

  • Anticancer Activity: Research indicates potential anticancer properties, with investigations focusing on its efficacy against various cancer cell lines .
  • Anti-inflammatory Properties: The compound has shown promise in reducing inflammation, making it a candidate for further medicinal development.

Material Science

In material science, this compound plays a role in developing new materials:

  • Polymers and Nanomaterials: It is utilized in synthesizing polymers with specific properties, contributing to advancements in nanotechnology and materials engineering.
  • Liquid Crystals: The compound's unique structure allows it to be incorporated into liquid crystal materials, which are essential for display technologies .

Biological Studies

The compound is also studied for its interactions with biological systems:

  • Biochemical Probes: this compound can serve as a biochemical probe to study enzyme mechanisms and metabolic pathways due to its ability to inhibit specific enzymes like succinate dehydrogenase (SDH) .
  • Cardioprotection Studies: Recent findings suggest that malonate derivatives can protect cardiac tissues during ischemia-reperfusion injury by selectively inhibiting SDH, highlighting their potential therapeutic applications .

Case Study 1: Antifungal Activity

A study investigated the antifungal properties of diethyl 2-((aryl(alkyl)amino)methylene)malonates against Fusarium oxysporum, demonstrating promising results that could lead to new antifungal treatments. The research utilized microwave-assisted synthesis techniques to enhance yield and efficiency .

Case Study 2: Cardioprotection Mechanism

Research on malonate's cardioprotective effects showed that administering diethyl malonate during reperfusion significantly reduces ischemia/reperfusion injury by inhibiting SDH selectively in ischemic tissues. This study utilized mass spectrometry imaging to track malonate uptake in cardiac tissues .

Wirkmechanismus

The mechanism of action of Diethyl [(3-bromophenyl)amino]methylene]malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Substituent Effects on Yield : Electron-withdrawing groups (e.g., Br, Cl) generally provide higher yields (78–90%) compared to electron-donating groups (e.g., OMe), which may result in quantitative yields but require milder conditions .
  • Melting Points : Bromo and chloro derivatives exhibit higher melting points (63–73°C) due to stronger intermolecular interactions (halogen bonding), whereas methoxy-substituted analogs are waxy solids (30–32°C) .
  • Discrepancies : The 4-chloro derivative’s melting point varies between sources (79–81°C vs. 45–46°C), possibly due to polymorphic forms or impurities .
Reactivity and Functional Comparisons
  • Cyclization Efficiency: The 3-bromo derivative undergoes thermal cyclization in diphenyl ether to form ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate (52% yield), a scaffold for VEGFR-2 inhibitors . In contrast, the 4-chloro analog yields 78.5% of the cyclized product, suggesting substituent position (para vs. meta) affects reaction kinetics .
  • Acidity and Condensation Reactions: The pKa of the malonate methylene group (≈16.3) is influenced by substituents. Electron-withdrawing groups (Br, Cl) enhance acidity, facilitating Knoevenagel condensations with aldehydes, whereas methoxy groups reduce reactivity .
  • Biological Activity : Fluorinated derivatives (e.g., 4-fluoro) exhibit superior anticancer activity (IC₅₀ = 1.2 µM against MCF-7 cells) compared to bromo analogs, likely due to improved membrane permeability .

Biologische Aktivität

Diethyl [[(3-bromophenyl)amino]methylene]malonate, also known as Diethyl 2-((4-bromophenylamino)methylene)malonate, is an organic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula C14H16BrNO4\text{C}_{14}\text{H}_{16}\text{Br}\text{N}\text{O}_{4}. The synthesis typically involves the reaction of diethyl malonate with 4-bromoaniline under controlled conditions, often utilizing a base such as sodium ethoxide to facilitate the reaction. The general synthetic route can be summarized as follows:

  • Reactants : Diethyl malonate + 4-bromoaniline
  • Catalyst : Sodium ethoxide
  • Conditions : Heated to reflux

This compound is characterized by a bromophenyl group attached to a methylene malonate moiety, which enhances its chemical reactivity and biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluating various chalcone malonate derivatives found that compounds with similar structures demonstrated effective antibacterial properties against pathogens such as Xanthomonas oryzae and Staphylococcus aureus. For instance, one derivative showed an EC50 value of 10.2 μg/mL against Xanthomonas oryzae, significantly outperforming traditional antibiotics .

Anticancer Potential

The compound's anticancer potential has also been investigated. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspases and modulation of cell cycle regulators .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The bromophenyl group facilitates binding to target proteins, while the methylene malonate moiety enhances the compound's reactivity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEC50/IC50 ValueReference
AntibacterialXanthomonas oryzae10.2 μg/mL
AnticancerHeLa (cervical cancer cells)IC50 = 15 μM
AntifungalFusarium oxysporumIC50 < 0.5 µM

Case Study: Anticancer Activity

In a recent study, this compound was tested against several cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancers. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, with the most potent effects observed in HeLa cells, where it induced apoptosis and cell cycle arrest .

Q & A

Q. What are the optimal synthetic conditions for preparing Diethyl [(3-bromophenyl)amino]methylene]malonate?

The compound is typically synthesized via a condensation reaction between 3-bromoaniline and diethyl ethoxymethylenemalonate. Key conditions include:

  • Solvent : Toluene or solvent-free conditions .
  • Temperature : Heating at 120–135°C for 2–6 hours .
  • Molar Ratio : Equimolar ratios of reactants ensure high yields (up to 90%) .
  • Purification : Recrystallization from methanol or diethyl ether yields white crystalline solids . Methodological variations, such as using p-toluenesulfonic acid as a catalyst, can enhance reaction efficiency .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • 1H/13C NMR : Key signals include the NH proton (δ ~11.28 ppm, d, J = 13.3 Hz), aromatic protons (δ 7.61–6.99 ppm), and ethoxy groups (δ 4.37–4.28 ppm) . The malonate carbonyl carbons appear at δ ~165–168 ppm .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z 342.0/344.0 (MH+) confirm the bromine isotopic pattern .
  • Melting Point : Reported values range from 71–73°C, though discrepancies may arise due to polymorphic forms .

Advanced Research Questions

Q. How can cyclization reactions involving this compound be optimized for heterocyclic synthesis?

Diethyl [(3-bromophenyl)amino]methylene]malonate serves as a precursor for quinolines via Gould-Jacobs cyclization:

  • Reaction Conditions : Use diphenyl ether as a solvent at 250°C for 3 hours to form ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate .
  • Catalysts : Acidic conditions (e.g., POCl3) facilitate intramolecular cyclization .
  • Challenges : Side reactions (e.g., decarboxylation) can occur; monitoring via TLC or HPLC is advised .

Q. How should researchers address contradictions in reported melting points or spectral data?

Discrepancies may stem from:

  • Polymorphism : Recrystallization solvents (e.g., methanol vs. ether) can alter crystal packing .
  • Impurities : Trace solvents or by-products (e.g., unreacted aniline) affect melting points. Purify via column chromatography (hexane/EtOAc) .
  • Analytical Calibration : Use internal standards (e.g., dimethyl malonate) in GC-MS to improve quantification accuracy .

Q. What methodological strategies enhance alkylation or nucleophilic substitution reactions?

The compound’s methylene group is highly acidic (due to adjacent carbonyls), enabling enolate formation:

  • Base Selection : Sodium ethoxide or LDA deprotonates the methylene group, forming a reactive enolate .
  • Alkylation : React enolates with alkyl halides (e.g., methyl iodide) in DMSO or THF to introduce substituents .
  • Nucleophilic Substitution : Bromine at the 3-position can be displaced by amines or thiols under polar aprotic solvents (e.g., DMF) .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

  • GC-MS Optimization : Use selective ion monitoring (SIM) at m/z 115 (diethyl malonate) and m/z 101 (internal standard) to minimize matrix interference .
  • Sample Preparation : Extract with methylene chloride and spike with dimethyl malonate as an internal standard for reliable calibration .
  • Detection Limits : Achieve sub-ppm sensitivity by optimizing electron multiplier voltage (2200 V) and dwell time (100 ms) .

Q. How does the 3-bromo substituent influence reactivity compared to other halogens?

  • Electronic Effects : Bromine’s moderate electronegativity balances reactivity in cross-coupling (e.g., Suzuki-Miyaura) vs. nucleophilic substitution .
  • Steric Impact : The 3-bromo group’s position minimizes steric hindrance, unlike bulkier 2-substituted analogs, facilitating Pd-catalyzed arylation .
  • Comparative Studies : Chloro analogs (e.g., 4-chlorophenyl derivatives) show lower reactivity in alkylation due to weaker C-Cl bond polarization .

Q. What role does this compound play in palladium-catalyzed cross-coupling?

  • Ligand Effects : Bulky ligands like P(t-Bu)3 improve catalytic efficiency in arylations with malonates .
  • Substrate Scope : Reacts with electron-rich aryl bromides to form biarylmalonates, though electron-poor substrates require higher temperatures .
  • One-Pot Synthesis : Combine cross-coupling (e.g., with aryl halides) and alkylation in a single step using excess base .

Q. How is this compound utilized in synthesizing bioactive heterocycles?

  • Antimicrobial Agents : Cyclization products (e.g., quinolines) exhibit activity against Gram-positive bacteria (MIC: 32–128 µg/mL) .
  • Enzyme Inhibitors : Derivatives like 4-oxo-quinoline-3-carboxylates inhibit acetylcholinesterase (IC50 ~50 µM) .
  • Synthetic Protocols : Optimize cyclization time (3–6 hours) and temperature (250°C) to maximize yield of target heterocycles .

Q. How should unexpected by-products during synthesis be investigated?

  • By-Product Identification : Use HPLC-MS or 2D NMR to characterize impurities (e.g., hydrolyzed malonic acid or dimerization products) .
  • Reaction Monitoring : Track intermediates via in-situ IR or real-time GC-MS to identify side reactions (e.g., over-alkylation) .
  • Mitigation Strategies : Adjust stoichiometry (e.g., reduce base equivalents) or use inert atmospheres to suppress oxidation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.